4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
Description
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.
Properties
IUPAC Name |
4,5-dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O3S/c7-1-2(13-6(9)10)3(5(11)12)14-4(1)8/h6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZEJXVNUKOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid, typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chlorine and fluorine atoms, making it less reactive.
4,5-Dichlorothiophene-2-carboxylic acid: Similar structure but without the difluoromethoxy group.
3-(Difluoromethoxy)thiophene-2-carboxylic acid: Lacks the chlorine atoms.
Uniqueness
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is unique due to the combination of chlorine, fluorine, and methoxy groups on the thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid (CAS No. 1779124-11-6) is a synthetic compound belonging to the thiophene derivatives class. Its structure includes two chlorine atoms, two fluorine atoms, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group. This unique combination of substituents imparts specific chemical properties that are of interest in biological research.
The molecular formula of this compound is CHClFOS, with a molecular weight of 263.05 g/mol. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are relevant for its potential applications in drug development and material science.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1779124-11-6 |
| Molecular Formula | CHClFOS |
| Molecular Weight | 263.05 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity to these targets, leading to various biological effects. This compound may act as an enzyme inhibitor or modulate receptor functions through competitive or non-competitive mechanisms.
Applications in Research
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development.
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties similar to other thiophene derivatives, warranting further exploration through molecular docking and apoptosis assays.
- Organic Semiconductor Development : Its unique chemical structure makes it suitable for applications in organic electronics and materials science.
Case Studies and Experimental Findings
Research has shown that compounds similar to this compound have demonstrated significant biological activities:
- Antiproliferative Effects : In studies involving various cancer cell lines, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects.
- Protein-Ligand Interactions : Investigations into protein-ligand interactions have revealed that this compound could potentially affect cellular signaling pathways.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxylic acid | Lacks halogen substituents | Lower reactivity |
| 4,5-Dichlorothiophene-2-carboxylic acid | Similar structure without difluoromethoxy | Reduced biological activity |
| 3-(Difluoromethoxy)thiophene-2-carboxylic acid | Lacks chlorine substituents | Different interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
